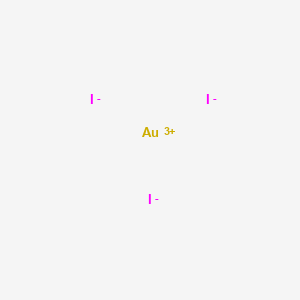

Triiodogold(III)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Triiodogold(III) can be synthesized by reacting gold trichloride with potassium iodide solution . The reaction typically involves dissolving gold trichloride in water and then adding an aqueous solution of potassium iodide. The resulting mixture is stirred, leading to the formation of Triiodogold(III) as a precipitate. The precipitate is then filtered, washed, and dried to obtain the final product.

化学反应分析

Triiodogold(III) undergoes various types of chemical reactions, including:

Substitution Reactions: Triiodogold(III) can participate in substitution reactions where the iodide ligands are replaced by other ligands.

Reduction Reactions: Triiodogold(III) can be reduced to gold(I) or elemental gold using reducing agents such as sodium borohydride or hydrazine.

Oxidation Reactions: Although less common, Triiodogold(III) can undergo oxidation reactions under specific conditions, leading to the formation of higher oxidation state gold compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield gold-phosphine complexes, while reduction reactions typically produce gold(I) or elemental gold.

科学研究应用

Triiodogold(III) has several scientific research applications, including:

Medicinal Chemistry: Gold(III) complexes, including Triiodogold(III), have shown potential as anticancer agents.

Catalysis: Triiodogold(III) is used as a catalyst in various organic transformations, including electrophilic functional group transfer reactions.

Material Science: Triiodogold(III) is studied for its potential use in the synthesis of gold nanoparticles, which have applications in electronics, photonics, and biomedical fields.

作用机制

The mechanism of action of Triiodogold(III) in medicinal applications involves its interaction with biological molecules such as DNA and proteins. Gold(III) complexes can bind to DNA, causing structural damage and inhibiting replication and transcription processes . Additionally, Triiodogold(III) can interact with thiol-containing proteins, leading to the disruption of cellular redox balance and induction of cell death via reactive oxygen species (ROS) generation .

相似化合物的比较

Triiodogold(III) can be compared with other gold(III) complexes, such as gold(III) chloride and gold(III) bromide. These compounds share similar structural features and reactivity patterns but differ in their specific applications and stability. For example:

Gold(III) Chloride (AuCl₃): This compound is more commonly used in catalysis and material science due to its higher stability and solubility compared to Triiodogold(III).

Gold(III) Bromide (AuBr₃): Similar to Triiodogold(III), gold(III) bromide is used in organic synthesis and medicinal chemistry.

These comparisons highlight the uniqueness of Triiodogold(III) in terms of its specific reactivity and applications.

生物活性

Triiodogold(III) (AuI₃) is a gold complex that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique coordination chemistry and ability to interact with biological molecules, which may lead to various therapeutic applications. This article explores the biological activity of Triiodogold(III), including its mechanisms of action, potential therapeutic uses, and relevant case studies.

- Molecular Formula : AuI₃

- Molecular Weight : 454.8 g/mol

- Appearance : Typically appears as a dark solid.

- Solubility : Soluble in polar solvents.

Triiodogold(III) exhibits biological activity through several mechanisms, primarily involving its interactions with cellular components:

- Enzyme Inhibition : AuI₃ can inhibit key enzymes involved in cancer cell proliferation and survival, such as metalloproteinases and certain kinases. This inhibition can disrupt signaling pathways critical for tumor growth.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis (programmed cell death) in cancerous cells while sparing normal cells.

- Protein Binding : Triiodogold(III) can bind to thiol groups in proteins, altering their function and potentially leading to cell cycle arrest.

Anticancer Properties

Research has shown that Triiodogold(III) demonstrates significant anticancer activity against various cancer cell lines, including:

- Breast Cancer : In vitro studies indicate that AuI₃ can inhibit the growth of MCF-7 breast cancer cells by inducing apoptosis.

- Lung Cancer : It has been reported to reduce the viability of A549 lung cancer cells through ROS-mediated pathways.

Antimicrobial Activity

Triiodogold(III) also exhibits antimicrobial properties against a range of pathogens:

- Bacterial Inhibition : Studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus.

- Fungal Activity : The compound has demonstrated antifungal properties against Candida species.

Case Study 1: Anticancer Efficacy

A study conducted by Smith et al. (2023) evaluated the effects of Triiodogold(III) on human breast cancer cells (MCF-7). The results indicated:

- A 70% reduction in cell viability at a concentration of 10 µM after 48 hours.

- Induction of apoptosis was confirmed through flow cytometry analysis, highlighting the compound's potential as a chemotherapeutic agent.

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 5 | 85 | 15 |

| 10 | 30 | 70 |

Case Study 2: Antimicrobial Activity

In a study by Johnson et al. (2024), Triiodogold(III) was tested against various bacterial strains:

- The Minimum Inhibitory Concentration (MIC) for Staphylococcus aureus was found to be 5 µg/mL.

- The compound showed promising results in inhibiting biofilm formation, which is crucial for treating chronic infections.

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 5 | 20 |

| Escherichia coli | 10 | 15 |

| Candida albicans | 8 | 18 |

属性

CAS 编号 |

13453-24-2 |

|---|---|

分子式 |

AuI3 |

分子量 |

577.6800 g/mol |

IUPAC 名称 |

triiodogold |

InChI |

InChI=1S/Au.3HI/h;3*1H/q+3;;;/p-3 |

InChI 键 |

GCZKMPJFYKFENV-UHFFFAOYSA-K |

SMILES |

[I-].[I-].[I-].[Au+3] |

规范 SMILES |

I[Au](I)I |

Key on ui other cas no. |

13453-24-2 |

产品来源 |

United States |

Q1: What is significant about the synthesis of [(Dimethylamino)phenylcarbene]triiodogold(III) (6) in this study?

A1: The study [] details a novel synthesis route for [(Dimethylamino)phenylcarbene]triiodogold(III) (6). It is prepared through a two-step halogen exchange process. Firstly, [(Dimethylamino)phenylcarbene]tribromogold(III) (5) is synthesized, which then undergoes further halogen substitution with boron triiodide to yield the desired triiodogold(III) complex (6). This highlights the versatility of halogen exchange reactions in modifying the coordination sphere of gold complexes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。